molecular formula C18H20N2O4S B12848248 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12848248
M. Wt: 360.4 g/mol
InChI Key: TVSXHKBSRNYSJL-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is known for its unique structural features, which include a methacryloyloxy group, a phenyl ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of urea, 2-(methacryloyloxy)ethyl acetoacetate, and substituted benzaldehyde . The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid, and requires heating to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and thioxo groups, leading to the formation of alcohols or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methacryloyloxy group allows for polymerization reactions, while the thioxo group provides unique redox properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-11(2)16(21)23-9-10-24-17(22)14-12(3)19-18(25)20-15(14)13-7-5-4-6-8-13/h4-8,15H,1,9-10H2,2-3H3,(H2,19,20,25)

InChI Key

TVSXHKBSRNYSJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

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